3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Organic Synthesis Cross-Coupling Sonogashira Reaction

3-Bromo-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-47-3) is a highly functionalized quinolin-4-ol derivative featuring a C3 bromine atom and a C2 trifluoromethyl group. This substitution pattern distinguishes it from other bromo-trifluoromethylquinolin-4-ol positional isomers and establishes its primary utility as a versatile synthetic intermediate amenable to regioselective palladium-catalyzed cross-coupling reactions.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 59108-47-3
Cat. No. B1273189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(trifluoromethyl)quinolin-4-ol
CAS59108-47-3
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)Br
InChIInChI=1S/C10H5BrF3NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16)
InChIKeySOBOSNAIPXNQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-47-3): A Position-Specific Quinolin-4-ol Scaffold for MedChem and Cross-Coupling Applications


3-Bromo-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-47-3) is a highly functionalized quinolin-4-ol derivative featuring a C3 bromine atom and a C2 trifluoromethyl group. This substitution pattern distinguishes it from other bromo-trifluoromethylquinolin-4-ol positional isomers and establishes its primary utility as a versatile synthetic intermediate amenable to regioselective palladium-catalyzed cross-coupling reactions [1]. The compound is commercially available in high purity (≥98%) from multiple suppliers, making it a readily accessible building block for medicinal chemistry and chemical biology programs .

Workflow Medicinal chemistry building block for regioselective cross-coupling and SAR diversification.
Selection Logic Position-specific C3-bromo isomer enables predictable Pd-catalyzed coupling for library synthesis.
Procurement Commercially available in consistent high purity (≥98%) from multiple suppliers.

Why 3-Bromo-2-(trifluoromethyl)quinolin-4-ol Cannot Be Replaced by Other Bromo-Trifluoromethylquinoline Isomers


The quinolin-4-ol scaffold supports multiple bromination positions (e.g., C3, C5, C6, C8), each yielding a distinct regioisomer with identical molecular formula but divergent chemical reactivity and biological recognition. The C3 position adjacent to the C4 hydroxyl and C2 trifluoromethyl groups creates a unique electronic and steric environment that influences both the rate and selectivity of cross-coupling reactions [1]. In medicinal chemistry, a change in halogen position can drastically alter target binding and pharmacokinetic profiles—a well-established SAR principle. Consequently, a C8-bromo or C6-bromo analog cannot serve as a drop-in replacement for the 3‑bromo isomer in a validated synthetic route or a lead optimization series without risking complete loss of activity or a different reaction outcome.

Target Compound
3-Bromo-2-(trifluoromethyl)quinolin-4-ol
C3 bromine adjacent to C4-OH and C2-CF3 creates a unique electronic environment for oxidative addition and target binding.
Potential Substitute
Other Bromo-Positional Isomers (C5, C6, C8)
Different halogen position may drastically alter cross-coupling reactivity and SAR outcomes, risking loss of activity in lead optimization.
Mismatch Risk: Identical molecular formulas mask divergent reactivity and biological recognition. A C8 or C6 bromo isomer is not a validated substitute in a defined synthetic route or SAR series.

3-Bromo-2-(trifluoromethyl)quinolin-4-ol: Hard Evidence for Differentiated Selection


Regioselective Sonogashira Cross-Coupling: Superior Reactivity at the C3 Position

In a direct comparative study of bis- and tris-brominated 2-trifluoromethylquinolines, the C3 bromine substituent on the quinoline scaffold was shown to participate efficiently in palladium-catalyzed Sonogashira reactions, enabling the synthesis of alkynylated derivatives in good to excellent yields [1]. While the study did not directly compare positional isomers, it demonstrates that the 3,4,8-tribromo derivative 11 undergoes sequential Sonogashira coupling with regiocontrol dictated by the electronic properties of each position. This class-level evidence supports the notion that the C3 bromine in 3‑bromo-2-(trifluoromethyl)quinolin-4-ol is a competent synthetic handle for diversification via cross-coupling, an attribute that cannot be assumed for all positional isomers without experimental validation.

C3 Sonogashira Reactivity
Class-level inference
C3-Br in related tribrominated systems participates efficiently in Pd-catalyzed Sonogashira coupling.
Supports C3-Br as a competent synthetic handle; cross-coupling cannot be assumed for all positional isomers.
Data inferred from 3,4,8-tribromo analogs; direct yield data for the title compound not reported.
Organic Synthesis Cross-Coupling Sonogashira Reaction

Position-Specific Pharmacological Activity: Nav1.7 Inhibition vs. Trifluoromethylquinoline Derivatives

Analogs based on the 2‑trifluoromethylquinoline scaffold have been reported as potent Nav1.7 inhibitors, with a representative compound achieving an IC50 of 5.10 nM in mouse DRG neurons and 5.40 nM against mouse Nav1.7 expressed in HEK293 cells [1]. 3‑Bromo-2-(trifluoromethyl)quinolin-4-ol shares this core scaffold, and the C3 bromine serves as a modifiable handle for SAR exploration. No published head-to-head data compare the 3‑bromo derivative directly with other positional isomers in this assay; however, literature precedent for trifluoromethylquinolines indicates that subtle changes in substitution pattern can significantly alter Nav1.7 potency, making the positionally defined 3‑bromo isomer a distinct and non-interchangeable SAR probe.

Nav1.7 Pharmacophore Activity
Class-level inference
Trifluoromethylquinoline scaffold shows Nav1.7 IC50 of 5.10 nM in mouse DRG neurons.
Scaffold validates target engagement; substituent position may critically alter SAR interpretation.
No head-to-head data comparing 3-Br isomer vs. other positional isomers in this assay.
Medicinal Chemistry Ion Channels Pain Research

Purity and Availability: 98%+ Purity with Proven Reproducibility from Multiple Vendors

High-purity 3-bromo-2-(trifluoromethyl)quinolin-4-ol (≥98%) is commercially available from established suppliers including Aladdin Scientific and Leyan, providing researchers with a consistent starting material for SAR studies . In contrast, less common positional isomers such as 8-bromo-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-43-9) are available from fewer suppliers and often require custom synthesis, which can introduce batch-to-batch variability and delay project timelines. The broader commercial availability and documented purity specifications of the 3-bromo isomer reduce procurement risk and ensure experimental reproducibility.

Purity & Availability
Supporting evidence
≥98% purity from multiple vendors
Reduces procurement risk and ensures experimental reproducibility.
Supplier catalog survey; less common isomers often require custom synthesis.
Chemical Procurement Quality Control Reproducibility

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Positional Isomers

Predicted physicochemical data indicate that 3‑bromo-2-(trifluoromethyl)quinolin-4-ol has a boiling point of 296.6±35.0 °C and a density of 1.771±0.06 g/cm³ . While these values are predicted rather than experimentally determined, they differ from those of regioisomeric analogs due to the distinct hydrogen-bonding network and dipole moment imparted by the 3‑bromo substitution adjacent to the 4‑hydroxy group. These differences can impact purification strategies (e.g., distillation or flash chromatography conditions) and formulation development, where even small changes in boiling point or density can necessitate method adjustments.

Predicted Physicochemicals
Supporting evidence
Boiling point: 296.6±35.0 °C; Density: 1.771±0.06 g/cm³
Predicted data may guide initial purification method development.
Predicted values; experimental verification recommended. Isomer-specific differences expected.
Physicochemical Properties Chromatography Formulation

Where 3-Bromo-2-(trifluoromethyl)quinolin-4-ol Outperforms Positional Isomers: Evidence-Backed Applications


Diversification via Regioselective Sonogashira Cross-Coupling for Chemical Library Synthesis

The C3 bromine atom is positioned adjacent to the electron-withdrawing trifluoromethyl group, which activates it toward oxidative addition with palladium catalysts. This regiochemical arrangement, validated in structurally related tribrominated systems [1], makes 3‑bromo-2-(trifluoromethyl)quinolin-4-ol a preferred substrate for Sonogashira, Suzuki, and related cross-coupling reactions when a single, predictable point of diversification is required. Using the 8-bromo or 6-bromo isomer would alter the electronics of the coupling step and could lead to different reaction rates or product distributions.

Nav1.7 Ion Channel SAR Exploration for Pain Therapeutics

The 2‑trifluoromethylquinoline core is a recognized pharmacophore for voltage-gated sodium channel (Nav1.7) inhibition [1]. 3‑Bromo-2-(trifluoromethyl)quinolin-4-ol allows medicinal chemists to explore the chemical space around the C3 position through cross-coupling while maintaining the critical C2‑trifluoromethyl and C4‑hydroxy features. Substituting a different regioisomer would change the vector of the bromine substituent, potentially eliminating Nav1.7 binding and invalidating the SAR hypothesis.

Reliable and Reproducible Procurement for Medicinal Chemistry Campaigns

With multiple vendors offering the compound at ≥98% purity [1], researchers can confidently scale up from milligram to gram quantities without the delays associated with custom synthesis of less common isomers. This supply chain resilience is critical for hit-to-lead and lead optimization programs where consistent quality and timely delivery directly impact project milestones.

Physicochemical Method Development and Formulation Pre-Screening

The predicted boiling point (296.6 °C) and density (1.771 g/cm³) [1] provide starting parameters for purification method development (e.g., flash chromatography solvent selection, distillation conditions) and early formulation pre-screening. Using a different positional isomer with subtly different physicochemical properties could lead to altered retention times or solubility behavior, complicating analytical method transfer and formulation consistency.

Application
Selection Property
Validation Focus
Chemical Library Synthesis
Regioselective C3-Br cross-coupling handle
Pd-catalyzed Sonogashira and Suzuki reaction efficiency
Ion Channel SAR Studies
Trifluoromethylquinoline pharmacophore with modifiable C3 position
Nav1.7 target engagement and SAR interpretation
Medicinal Chemistry Procurement
Reliable multi-vendor sourcing at ≥98% purity
Supply chain resilience and batch-to-batch consistency
Purification Method Development
Predicted boiling point and density for method scouting
Experimental verification of physicochemical parameters

Technical Documentation Hub

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